DL-2-Bornanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

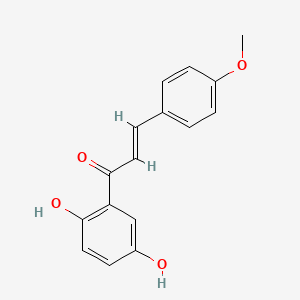

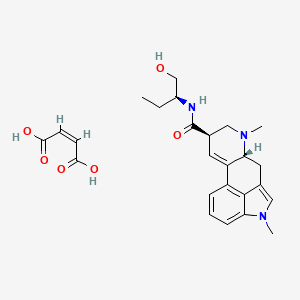

DL-2-Bornanol, also known as 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic organic compound with the molecular formula C10H18O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its pleasant camphor-like aroma and is commonly found in essential oils extracted from plants such as Borneol camphor. This compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-2-Bornanol can be synthesized through several methods. One common synthetic route involves the reduction of camphor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of camphene, a process that involves the addition of hydrogen to camphene in the presence of a catalyst such as palladium or platinum. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: DL-2-Bornanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to camphor using oxidizing agents like chromic acid or potassium permanganate.

Reduction: The compound can be reduced to isoborneol using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halogenating agents and acids.

Major Products Formed:

Oxidation: Camphor.

Reduction: Isoborneol.

Substitution: Halogenated derivatives and other substituted products.

Applications De Recherche Scientifique

DL-2-Bornanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: this compound is investigated for its role in enhancing drug delivery across biological barriers, such as the blood-brain barrier.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mécanisme D'action

DL-2-Bornanol exerts its effects through various mechanisms:

Permeation Enhancement: It alters cell membrane lipid structures and modulates ATP binding cassette transporters, facilitating the passage of drugs across biological barriers.

Anti-inflammatory: The compound can modulate inflammatory pathways, reducing inflammation and promoting healing.

Comparaison Avec Des Composés Similaires

DL-2-Bornanol is often compared with other similar compounds such as:

Borneol: A naturally occurring enantiomer of this compound with similar properties but different stereochemistry.

Isoborneol: An isomer of this compound that differs in the position of the hydroxyl group.

Camphor: An oxidized form of this compound with distinct applications and properties.

Uniqueness: this compound’s unique combination of chiral properties and its ability to enhance drug delivery across biological barriers make it particularly valuable in pharmaceutical research and development.

Propriétés

Numéro CAS |

6627-72-1 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

(1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10-/m1/s1 |

Clé InChI |

DTGKSKDOIYIVQL-NQMVMOMDSA-N |

SMILES isomérique |

C[C@]12CC[C@@H](C1(C)C)C[C@H]2O |

SMILES canonique |

CC1(C2CCC1(C(C2)O)C)C |

Point d'ébullition |

212 °C Sublimes |

Color/Form |

White to off-white crystals White translucent lumps White solid Tablets from petroleum ethe |

Densité |

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ 1.10 g/cm cu at 20 °C |

Point d'éclair |

150 °F (60 °C) /closed cup/ |

melting_point |

202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ 216 °C Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/ Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/ Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/ |

Description physique |

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes. Liquid Other Solid White translucent solid; [Hawley] White solid; [Hawley] Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS] White to off-white crystals; piney camphoraceous aroma |

Solubilité |

In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ether In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/ In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/ Insoluble in water More soluble in most solvents than borneol Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |

Pression de vapeur |

0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)

![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)

![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)

![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)